molecular formula C20H25NO6 B4044178 [3-(4-methoxyphenoxy)propyl](2-phenylethyl)amine oxalate

[3-(4-methoxyphenoxy)propyl](2-phenylethyl)amine oxalate

Cat. No.: B4044178
M. Wt: 375.4 g/mol
InChI Key: ICIXPTMWEOSFCZ-UHFFFAOYSA-N
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Description

[3-(4-methoxyphenoxy)propyl](2-phenylethyl)amine oxalate is a useful research compound. Its molecular formula is C20H25NO6 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16818752 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption to Soil and Organic Matter

Compounds with methoxyphenoxy groups have been examined for their sorption behaviors to soil, organic matter, and minerals. Studies suggest that sorption can be influenced by soil parameters such as pH, organic carbon content, and iron oxides presence, highlighting the environmental fate of phenoxy herbicides and related compounds (Werner, Garratt, & Pigott, 2012).

Pharmacological Properties

Various cinnamic acid derivatives, including those with methoxy groups, have been researched for their anticancer properties. The structure of these compounds provides reactive sites that have been utilized in medicinal research, demonstrating their potential in developing antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Environmental Fate and Toxicity

The environmental fate and potential toxicity of compounds structurally related to the specified chemical have been a concern, particularly those acting as endocrine disruptors. Studies on bisphenol A (BPA) and alkylphenols, which share phenolic properties with the chemical , show significant environmental persistence and potential health effects, underscoring the importance of understanding the environmental behavior of these compounds (Lagos-Cabré & Moreno, 2012).

Antioxidant Properties

Research into the antioxidant properties of phenolic compounds, including those related to “3-(4-methoxyphenoxy)propylamine oxalate,” demonstrates their potential health benefits. These compounds can mitigate oxidative stress and may confer protective effects against various diseases (Yahfoufi, Alsadi, Jambi, & Matar, 2018).

Properties

IUPAC Name

3-(4-methoxyphenoxy)-N-(2-phenylethyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.C2H2O4/c1-20-17-8-10-18(11-9-17)21-15-5-13-19-14-12-16-6-3-2-4-7-16;3-1(4)2(5)6/h2-4,6-11,19H,5,12-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIXPTMWEOSFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCNCCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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